Cas no 2228577-72-6 (3-(2-bromo-6-methoxyphenyl)but-3-en-1-amine)
3-(2-bromo-6-methoxyphenyl)but-3-en-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(2-bromo-6-methoxyphenyl)but-3-en-1-amine
- EN300-1914367
- 2228577-72-6
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- Inchi: 1S/C11H14BrNO/c1-8(6-7-13)11-9(12)4-3-5-10(11)14-2/h3-5H,1,6-7,13H2,2H3
- InChI Key: CJUDIEMAYZUHNH-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1C(=C)CCN)OC
Computed Properties
- Exact Mass: 255.02588g/mol
- Monoisotopic Mass: 255.02588g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 35.2Ų
3-(2-bromo-6-methoxyphenyl)but-3-en-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1914367-0.05g |
3-(2-bromo-6-methoxyphenyl)but-3-en-1-amine |
2228577-72-6 | 0.05g |
$1068.0 | 2023-09-17 | ||
| Enamine | EN300-1914367-0.1g |
3-(2-bromo-6-methoxyphenyl)but-3-en-1-amine |
2228577-72-6 | 0.1g |
$1119.0 | 2023-09-17 | ||
| Enamine | EN300-1914367-0.25g |
3-(2-bromo-6-methoxyphenyl)but-3-en-1-amine |
2228577-72-6 | 0.25g |
$1170.0 | 2023-09-17 | ||
| Enamine | EN300-1914367-0.5g |
3-(2-bromo-6-methoxyphenyl)but-3-en-1-amine |
2228577-72-6 | 0.5g |
$1221.0 | 2023-09-17 | ||
| Enamine | EN300-1914367-1.0g |
3-(2-bromo-6-methoxyphenyl)but-3-en-1-amine |
2228577-72-6 | 1g |
$1272.0 | 2023-06-02 | ||
| Enamine | EN300-1914367-2.5g |
3-(2-bromo-6-methoxyphenyl)but-3-en-1-amine |
2228577-72-6 | 2.5g |
$2492.0 | 2023-09-17 | ||
| Enamine | EN300-1914367-5.0g |
3-(2-bromo-6-methoxyphenyl)but-3-en-1-amine |
2228577-72-6 | 5g |
$3687.0 | 2023-06-02 | ||
| Enamine | EN300-1914367-10.0g |
3-(2-bromo-6-methoxyphenyl)but-3-en-1-amine |
2228577-72-6 | 10g |
$5467.0 | 2023-06-02 | ||
| Enamine | EN300-1914367-1g |
3-(2-bromo-6-methoxyphenyl)but-3-en-1-amine |
2228577-72-6 | 1g |
$1272.0 | 2023-09-17 | ||
| Enamine | EN300-1914367-5g |
3-(2-bromo-6-methoxyphenyl)but-3-en-1-amine |
2228577-72-6 | 5g |
$3687.0 | 2023-09-17 |
3-(2-bromo-6-methoxyphenyl)but-3-en-1-amine Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
Additional information on 3-(2-bromo-6-methoxyphenyl)but-3-en-1-amine
Comprehensive Overview of 3-(2-bromo-6-methoxyphenyl)but-3-en-1-amine (CAS No. 2228577-72-6)
3-(2-bromo-6-methoxyphenyl)but-3-en-1-amine (CAS No. 2228577-72-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique bromo-methoxyphenyl and butenamine functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given its structural similarity to compounds used in central nervous system (CNS) therapeutics and anti-inflammatory agents.
The molecular structure of 3-(2-bromo-6-methoxyphenyl)but-3-en-1-amine features a bromine atom at the 2-position and a methoxy group at the 6-position of the phenyl ring, which enhances its reactivity in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in modern organic synthesis, especially for constructing complex heterocyclic frameworks. The compound’s amine functionality further allows for derivatization, making it a valuable building block for high-throughput screening libraries.
In recent years, the demand for 3-(2-bromo-6-methoxyphenyl)but-3-en-1-amine has surged due to its relevance in precision medicine and targeted drug delivery systems. Its structural motifs align with trends in small-molecule inhibitors and GPCR modulators, areas heavily explored in oncology and neurology. Additionally, its compatibility with green chemistry principles—such as solvent-free reactions and catalytic reductions—has made it a candidate for sustainable pharmaceutical manufacturing.
From a commercial perspective, CAS No. 2228577-72-6 is often sought after by contract research organizations (CROs) and academic laboratories focusing on structure-activity relationship (SAR) studies. Its synthesis typically involves palladium-catalyzed methodologies, which are a hotspot in catalytic chemistry research. The compound’s logP and polar surface area values also suggest favorable blood-brain barrier (BBB) permeability, a critical factor in CNS drug development.
Beyond pharmaceuticals, 3-(2-bromo-6-methoxyphenyl)but-3-en-1-amine has potential applications in material science, particularly in designing organic semiconductors and photoactive polymers. Its conjugated system and electron-rich aromatic ring make it a candidate for optoelectronic devices, aligning with the global push for renewable energy technologies.
In summary, 3-(2-bromo-6-methoxyphenyl)but-3-en-1-amine (CAS No. 2228577-72-6) is a multifaceted compound bridging medicinal chemistry, catalysis, and advanced materials. Its adaptability to diverse synthetic pathways and alignment with industry trends ensure its continued relevance in scientific innovation.
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